(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Cyano Group: This step may involve the reaction of the benzodioxole derivative with a suitable nitrile source under basic conditions.
Formation of the Enamide Linkage: The final step involves the coupling of the cyano-substituted benzodioxole with a pyrimidinylsulfamoylphenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It could be involved in modulating cell signaling pathways.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Diagnostic Agents: It could be used in the development of diagnostic tools.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-phenylprop-2-enamide
- (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyridin-2-ylsulfamoyl)phenyl]prop-2-enamide
Uniqueness
The unique structural features of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide, such as the presence of the pyrimidinylsulfamoyl group, may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved properties for various applications.
Biological Activity
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a complex organic compound with potential pharmacological applications. Its unique structural features facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound is characterized by a benzodioxole moiety, a cyano group, and a pyrimidine-derived sulfamoyl phenyl group. The molecular formula is C22H24N4O3S, with a molecular weight of approximately 428.52 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H24N4O3S |
Molecular Weight | 428.52 g/mol |
IUPAC Name | This compound |
LogP | 3.5 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The presence of the cyano group enhances its electrophilic character, allowing for interactions with nucleophilic sites on target proteins. The benzodioxole and pyrimidine components contribute to its binding affinity and selectivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways. It has been observed to inhibit the proliferation of breast cancer cells through the downregulation of cyclin D1 and upregulation of p21.
- Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers such as cleaved caspase-3.
- Case Study 2 : In animal models, administration of the compound showed significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c22-12-15(10-14-2-7-18-19(11-14)31-13-30-18)20(27)25-16-3-5-17(6-4-16)32(28,29)26-21-23-8-1-9-24-21/h1-11H,13H2,(H,25,27)(H,23,24,26)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYWXRORUBFPN-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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